REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[F:7][C:8]1[CH:9]=[C:10]([CH2:14][C:15]#[N:16])[CH:11]=[CH:12][CH:13]=1.Cl[CH2:18][CH2:19][O:20][CH2:21][CH2:22]Cl>CN(C=O)C>[F:7][C:8]1[CH:9]=[C:10]([C:14]2([C:15]#[N:16])[CH2:22][CH2:21][O:20][CH2:19][CH2:18]2)[CH:11]=[CH:12][CH:13]=1 |f:0.1|
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Name
|
|
Quantity
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5.48 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
2.58 mL
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)CC#N
|
Name
|
|
Quantity
|
30 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
2.86 mL
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Type
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reactant
|
Smiles
|
ClCCOCCCl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred for 6 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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was added dropwise via syringe
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Type
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TEMPERATURE
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Details
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The reaction mixture was then cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with 10% HCl
|
Type
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EXTRACTION
|
Details
|
The aqueous mixture was extracted with EtOAc (2×)
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Type
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WASH
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Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)C1(CCOCC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.53 g | |
YIELD: CALCULATEDPERCENTYIELD | 165.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |